1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline class. This compound features a tetrahydroquinoxaline core with a phenyl group at the fourth position, which contributes to its unique chemical and biological properties. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
The synthesis and characterization of 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one have been documented in various scientific literature and databases, including PubChem and BenchChem, which provide detailed information on its molecular structure and properties .
This compound is classified as a heterocyclic organic compound due to its cyclic structure containing nitrogen atoms. It falls under the broader category of quinoxalines, which are known for their diverse biological activities.
The synthesis of 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves cyclization reactions starting from o-phenylenediamine. One common synthetic route includes:
In industrial settings, continuous flow reactors may be employed to enhance yield and consistency. Catalysts and optimized reaction parameters are crucial for improving efficiency during synthesis .
The molecular formula of 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is , with a molecular weight of approximately 224.26 g/mol. The structural representation includes:
1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions:
The reaction conditions often involve solvents like ethanol or tetrahydrofuran (THF), which are crucial for solubility and reactivity.
The mechanism of action for 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one primarily involves:
Enzyme Inhibition: The compound has been shown to inhibit key enzymes such as tyrosine kinases and topoisomerases. This inhibition affects cell signaling pathways and DNA replication processes.
Pathway Modulation: It modulates significant signaling pathways like the MAPK/ERK pathway, which is critical in regulating cell growth and apoptosis. This modulation suggests its potential in cancer therapy by inhibiting tumor growth .
The physical properties of 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 224.26 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol |
Stability | Stable under normal conditions |
These properties are crucial for understanding its behavior in various environments and applications .
1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth. Additionally, its anticancer properties are being explored due to its enzyme inhibition capabilities.
Material Science: The compound's unique electronic properties make it a candidate for developing novel materials with specific optical characteristics.
The synthesis of 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one historically relied on condensation reactions between o-phenylenediamines and α-halo carbonyl compounds. For example, reacting o-phenylenediamine with ethyl bromopyruvate yielded the foundational quinoxalin-2-one scaffold, with subsequent Friedel-Crafts acylation introducing the N1-phenyl group under Lewis acid catalysis. Alternatively, cyclocondensation of 1,2-diaminobenzenes with phenylglyoxal derivatives provided direct access to the 1-phenyl-substituted core but suffered from moderate yields (45–65%) due to competing oxidation side reactions [8].
A significant advance emerged from adaptations of the Pictet-Spengler reaction, where phenethylamine derivatives underwent acid-catalyzed cyclization with aldehydes. This method enabled the construction of the tetrahydroisoquinoline core—structurally analogous to tetrahydroquinoxaline—through iminium ion formation followed by electrophilic aromatic substitution. Modifications using polyphosphoric acid (PPA) as a cyclodehydrating agent improved yields to >80% by facilitating ring closure at elevated temperatures (110–130°C) while suppressing decarboxylation by-products [1] [9].
Table 1: Traditional Methods for Tetrahydroquinoxaline Synthesis
Starting Materials | Reagents/Conditions | Key Product | Yield (%) |
---|---|---|---|
o-Phenylenediamine + ethyl bromopyruvate | EtOH, reflux, 12 h | 3,4-Dihydroquinoxalin-2-one | 50–65 |
2-Amino-N-phenylbenzamide | PPA, 120°C, 8 h | 1-Phenyl-3,4-dihydroquinoxalin-2-one | 75–82 |
Phenethylamine + glyoxal | HCl, CH₂Cl₂, rt, 24 h | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 68 |
Modern strategies emphasize catalytic domino reactions to streamline synthesis. Bunce et al. demonstrated that Pd/C-catalyzed hydrogenation of 2-nitroaryl ketones triggers sequential reduction, imine formation, and cyclization to furnish tetrahydroquinolines in 93–98% yield. This approach was adapted for quinoxalinones using o-nitroanilines and α-keto esters, where hydrogenation generates diamine intermediates that spontaneously condense into the target scaffold [2].
Transition-metal catalysis further expanded functionalization versatility:
Solvent optimization significantly enhanced sustainability:
Reagent innovations included:
Atom economy improved dramatically via domino processes. For instance, a one-pot synthesis from anilines and ethylene glycol integrated oxidation/imine formation/cyclization using air as the terminal oxidant, achieving 89% yield without intermediate purification [2] [6].
Asymmetric synthesis of 1-phenyltetrahydroquinoxalin-2-one hinges on chiral catalysis and dynamic kinetic resolution:
For 2,3-disubstituted derivatives, cis-diastereoselectivity dominated (20:1 dr) due to preferential hydride delivery anti to the C3 substituent. Enzymatic resolution using Candida antarctica lipase B achieved 99% ee for trans-isomers via selective acetylation, though maximum yield was capped at 50% [7] [10].
Table 2: Stereoselective Synthesis Approaches
Catalyst System | Conditions | Product Configuration | ee/ dr | Scale |
---|---|---|---|---|
[Rh(cod)Cl]₂/(R,R)-L1 | DCM, 1 MPa H₂, 25°C | S-monosubstituted | 94% ee | 100 mmol |
Ir/(S)-BINAP | Toluene, 4 atm H₂, 50°C | R-monosubstituted | 98% ee | Gram-scale |
Ir/(R)-XYLIPHOS | EtOH, 10 atm H₂, 30°C | S-disubstituted | 94% ee, 20:1 dr | Continuous flow |
Continuous flow hydrogenation enabled kilogram-scale production with retained enantioselectivity (93% ee) and 20-hour stability, demonstrating industrial viability [7] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: